3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride
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Overview
Description
3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of an amino group at the 4-position of the pyrazole ring and a benzoic acid moiety.
Synthetic Routes and Reaction Conditions:
Hydrazine Coupling Method: One common synthetic route involves the reaction of 4-aminopyrazole with benzaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then oxidized to yield the target compound.
Chlorination Method: Another approach involves the chlorination of 4-aminopyrazole followed by its reaction with benzaldehyde to form the intermediate, which is then hydrolyzed to produce the final product.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group.
Substitution: Substitution reactions at the pyrazole ring can lead to the formation of different substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Benzoic acid derivatives, nitrobenzoic acids.
Reduction: Amino derivatives, hydrazine derivatives.
Substitution: Substituted pyrazoles, alkylated pyrazoles.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of biological targets, including enzymes like acetylcholinesterase (ache) .
Result of Action
Similar compounds have been reported to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Biology: It has been studied for its potential biological activities, including antimicrobial and antiparasitic properties. Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases. Industry: The compound finds applications in the agrochemical industry for the synthesis of pesticides and herbicides.
Comparison with Similar Compounds
3-[(4-Amino-1H-pyrazol-1-yl)methyl]phenylcarbamate
4-Amino-1H-pyrazole derivatives
Benzaldehyde derivatives
Uniqueness: Compared to similar compounds, 3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride stands out due to its specific structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
3-[(4-aminopyrazol-1-yl)methyl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c12-10-5-13-14(7-10)6-8-2-1-3-9(4-8)11(15)16;/h1-5,7H,6,12H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKWAJZFSCLADM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=C(C=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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